molecular formula C21H49N5O22S2 B1222975 Butirosin disulfate CAS No. 51022-98-1

Butirosin disulfate

Cat. No.: B1222975
CAS No.: 51022-98-1
M. Wt: 787.8 g/mol
InChI Key: IUQWHBUMCWSQIM-OXNIXSIASA-N
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Description

Butirosin sulfate is an aminoglycoside antibiotic produced by the bacterium Bacillus circulans. It is known for its effectiveness against both Gram-positive and Gram-negative bacteria. Butirosin sulfate is a mixture of butirosin A and butirosin B, with butirosin A being the major component. This antibiotic is particularly notable for its activity against resistant bacterial strains due to its unique structure, which includes a (S)-4-amino-2-hydroxybutyryl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of butirosin sulfate involves several key steps. The process begins with the carbocyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose, catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase. This intermediate undergoes further modifications, including the addition of the (S)-4-amino-2-hydroxybutyryl side chain, which is transferred from an acyl carrier protein by the enzyme ACP: aminoglycoside acyltransferase .

Industrial Production Methods: Industrial production of butirosin sulfate typically involves fermentation using Bacillus circulans. The fermentation process is optimized to maximize the yield of butirosin A and butirosin B. After fermentation, the antibiotic is extracted and purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Butirosin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of butirosin sulfate with modified functional groups, which can potentially enhance its antibacterial activity .

Scientific Research Applications

Butirosin sulfate has a wide range of scientific research applications:

Mechanism of Action

Butirosin sulfate exerts its antibacterial effects by binding to the bacterial ribosomal RNA, thereby inhibiting protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The (S)-4-amino-2-hydroxybutyryl moiety in butirosin sulfate enhances its binding affinity to the ribosomal RNA, making it effective against resistant bacterial strains .

Comparison with Similar Compounds

  • Kanamycin
  • Gentamicin
  • Neomycin
  • Istamycin

Comparison: Butirosin sulfate is unique among aminoglycoside antibiotics due to its (S)-4-amino-2-hydroxybutyryl moiety, which provides enhanced activity against resistant bacteria. While other aminoglycosides like kanamycin and gentamicin also inhibit protein synthesis, they lack this specific structural feature, making butirosin sulfate particularly valuable in combating resistant strains .

Properties

CAS No.

51022-98-1

Molecular Formula

C21H49N5O22S2

Molecular Weight

787.8 g/mol

IUPAC Name

4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid;dihydrate

InChI

InChI=1S/C21H41N5O12.2H2O4S.2H2O/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4;;/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4);2*1H2/t6-,7+,8?,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-;;;;/m0..../s1

InChI Key

IUQWHBUMCWSQIM-OXNIXSIASA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)C(CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

Anhydrous Butirosin Sulfate
Butirosin
Butirosin A
Butirosin B
Butirosin Sulfate
Butirosin Sulfate, Anhydrous
Butirosin Sulphate
Butirosins
Sulfate, Anhydrous Butirosin
Sulfate, Butirosin
Sulphate, Butirosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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